Ethyl 6-amino-2-methylhexanoate

Description

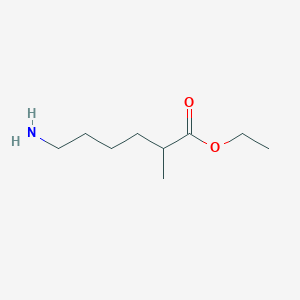

Ethyl 6-amino-2-methylhexanoate is a branched-chain amino ester featuring an ethyl ester group, a methyl substituent at the C2 position, and a primary amino group at the C6 position of the hexanoate backbone. This structure confers unique physicochemical properties, such as enhanced polarity due to the amino group and steric effects from the methyl branch. Amino esters like this are valuable intermediates in pharmaceuticals, agrochemicals, and chiral auxiliaries due to their reactivity and structural versatility.

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

ethyl 6-amino-2-methylhexanoate |

InChI |

InChI=1S/C9H19NO2/c1-3-12-9(11)8(2)6-4-5-7-10/h8H,3-7,10H2,1-2H3 |

InChI Key |

PICRQVBVKFPNBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)CCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

- Methyl Hexanoate (): A simple linear ester lacking amino or methyl substituents. Its low molecular weight (130.18 g/mol) and absence of polar groups result in lower boiling points and reduced solubility in polar solvents compared to Ethyl 6-amino-2-methylhexanoate.

- [6-Ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] 6-Aminohexanoate (): Shares the 6-aminohexanoate moiety but incorporates a complex chromen-thiazolyl group. The extended structure increases molecular weight (400.5 g/mol) and likely enhances binding affinity in biological systems, contrasting with this compound’s simpler scaffold, which may favor synthetic flexibility .

Amino Acid Derivatives

- 2-Amino-2-(2-Aminoethyl)-6-Boronohexanoic Acids (): These compounds feature boronic acid and dual amino groups, enabling enzyme inhibition (e.g., arginase targeting). Unlike this compound, the borono group introduces distinct reactivity (e.g., Suzuki coupling), while the ethyl ester in the target compound may improve metabolic stability compared to carboxylic acid derivatives .

Substituent Effects

- Methyl-5-Oxo-3-(Aryl-Substituted)Hexanoate Derivatives (): Aryl and ketone substituents at C3 and C5 confer aromatic and electrophilic properties, diverging from the aliphatic, nucleophilic amino group in this compound. Such differences influence applications; for example, aryl-ketone derivatives may serve as Michael acceptors, whereas amino esters are precursors for amide bond formation .

Data Table: Key Comparative Properties

Research Findings and Implications

- Synthetic Flexibility: this compound’s ethyl ester and amino group enable diverse derivatization (e.g., peptide coupling), contrasting with methyl esters () or borono acids (), which require specialized conditions .

- Biological Relevance: The amino group enhances polarity and hydrogen-bonding capacity, making it superior to non-polar esters (e.g., methyl hexanoate) in drug delivery systems. However, it lacks the targeted enzyme inhibition seen in borono analogs .

- Structural Complexity vs. Simplicity: While chromen-thiazolyl derivatives () exhibit high bioactivity, this compound’s simpler structure offers cost-effective scalability for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.